molecular formula C7H10F3NO2 B2465622 N-Methoxy-N-methyl-1-(trifluoromethyl)cyclopropanecarboxamide CAS No. 1011460-56-2

N-Methoxy-N-methyl-1-(trifluoromethyl)cyclopropanecarboxamide

Cat. No. B2465622
Key on ui cas rn: 1011460-56-2
M. Wt: 197.157
InChI Key: RHGDPFJEXLFYOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08101612B2

Procedure details

Trifluoromethyl cyclopropane carboxylic acid (500 mg, 3.24 mmol) was added to a freshly prepared solution of Weinreb amine (3.90 mmol) prepared by treating N-methoxymethanamine HCl salt with EtN-iPr2 (3.90 mmol) in CH2Cl2 at −40° C. and stirring for 5 min. DCC (801 mg, 3.90 mmol) in 5.0 mL of DCM was then added slowly over 3 min while cooling the solution at 0° C. The reaction mixture was stirred at RT for 48 h. It was then filtered through a plug of silica gel washing with Et2O. The volatiles were removed and the residue was purified on an ISCO 12 g column (20-70% EtOAc:Hexanes) to yield N-methoxy-N-methyl-1-(trifluoromethyl)cyclopropanecarboxamide (456 mg, 71% yield) as a clear colorless oil. A reference for this procedure could be found in: J. Org. Chem. 2005, 70, pages 5721-5724.
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
3.9 mmol
Type
reactant
Reaction Step One
Name
N-methoxymethanamine HCl salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
801 mg
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([C:5]1([C:8]([OH:10])=O)[CH2:7][CH2:6]1)([F:4])[F:3].Cl.[CH3:12][O:13][NH:14][CH3:15].C1CCC(N=C=NC2CCCCC2)CC1>C(Cl)Cl>[CH3:12][O:13][N:14]([CH3:15])[C:8]([C:5]1([C:2]([F:4])([F:3])[F:1])[CH2:7][CH2:6]1)=[O:10] |f:1.2|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
FC(F)(F)C1(CC1)C(=O)O
Name
amine
Quantity
3.9 mmol
Type
reactant
Smiles
Step Two
Name
N-methoxymethanamine HCl salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CONC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
801 mg
Type
reactant
Smiles
C1CCC(CC1)N=C=NC2CCCCC2
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at RT for 48 h
Duration
48 h
FILTRATION
Type
FILTRATION
Details
It was then filtered through a plug of silica gel washing with Et2O
CUSTOM
Type
CUSTOM
Details
The volatiles were removed
CUSTOM
Type
CUSTOM
Details
the residue was purified on an ISCO 12 g column (20-70% EtOAc:Hexanes)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CON(C(=O)C1(CC1)C(F)(F)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 456 mg
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.